molecular formula C9H14N2OS B2981655 5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine CAS No. 1888919-43-4

5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine

Cat. No. B2981655
CAS RN: 1888919-43-4
M. Wt: 198.28
InChI Key: YDEMBTVKXXXPQI-UHFFFAOYSA-N
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Description

5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MOA-728 or TAK-428 and is a selective inhibitor of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.

Scientific Research Applications

Anticancer and Antimicrobial Properties

Synthesis and Biological Activities

Novel derivatives of 1,3,4-thiadiazole, a core structure related to 5-Methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine, have been synthesized and assessed for their anticancer and antimicrobial properties. For instance, derivatives showcasing antiproliferative effects against cancer cell lines and antimicrobial activities against various bacterial strains have been developed. These compounds are synthesized through various chemical reactions, aiming to explore their potential in therapeutic applications (Chandrappa et al., 2010; Gür et al., 2020).

Nematicidal and Antifungal Activities

Development of Bio-active Compounds

Research has also delved into creating compounds with nematicidal and antifungal activities, further illustrating the versatile applications of 1,3,4-thiadiazole derivatives. These studies highlight the compound's potential in addressing agricultural pests and fungal pathogens, indicating its broader utility beyond human health (Reddy et al., 2010).

Catalytic and Synthetic Applications

Catalysis and CO2 Fixation

Additionally, derivatives of 1,3,4-thiadiazole have been employed as catalysts for the N-formylation and N-methylation of amines using CO2 as a carbon source. This application demonstrates the compound's role in facilitating sustainable synthetic routes for valuable chemicals, further extending its research applications to include environmental sustainability (Das et al., 2016).

Antioxidant Properties

Evaluation of Antioxidant Capabilities

Some studies have focused on evaluating the antioxidant properties of 1,3,4-thiadiazole derivatives, suggesting their potential in mitigating oxidative stress, which is a key factor in numerous diseases. This line of research points to the compound's possible applications in developing therapies or supplements aimed at protecting against oxidative damage (Saundane et al., 2013).

properties

IUPAC Name

5-methyl-4-(oxan-4-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-6-8(11-9(10)13-6)7-2-4-12-5-3-7/h7H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEMBTVKXXXPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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